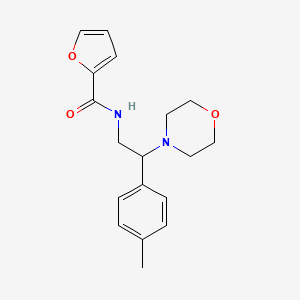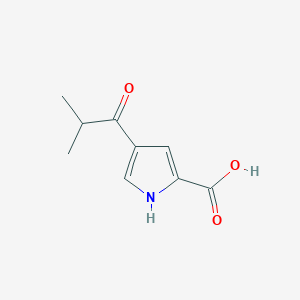![molecular formula C14H17ClN2O6S B2405456 1-[(4-クロロ-3-ニトロフェニル)スルホニル]-4-ピペリジンカルボン酸エチル CAS No. 291292-03-0](/img/structure/B2405456.png)
1-[(4-クロロ-3-ニトロフェニル)スルホニル]-4-ピペリジンカルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a piperidine ring, a sulfonyl group, and a nitrophenyl moiety, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.
科学的研究の応用
Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate is utilized in several research domains:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate typically involves multiple steps:
Nitration: The starting material, 4-chlorobenzenesulfonyl chloride, undergoes nitration to introduce the nitro group, forming 4-chloro-3-nitrobenzenesulfonyl chloride.
Piperidine Introduction: The nitro compound is then reacted with piperidine under basic conditions to form 1-[(4-chloro-3-nitrophenyl)sulfonyl]piperidine.
Esterification: Finally, the piperidine derivative is esterified with ethyl chloroformate to yield Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Reduction: 1-[(4-chloro-3-aminophenyl)sulfonyl]-4-piperidinecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid.
作用機序
The compound’s mechanism of action is largely dependent on its interaction with biological molecules. The nitrophenyl and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The piperidine ring provides a scaffold that can enhance binding affinity and specificity.
類似化合物との比較
Ethyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate: Lacks the nitro group, which may reduce its reactivity and biological activity.
Ethyl 1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxylate: Lacks the chlorine atom, which may affect its substitution reactions.
Uniqueness: Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate is unique due to the presence of both the nitro and chloro groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for a broader range of chemical modifications and interactions compared to its analogs.
This detailed overview provides a comprehensive understanding of Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate, highlighting its synthesis, reactions, applications, and unique features
特性
IUPAC Name |
ethyl 1-(4-chloro-3-nitrophenyl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O6S/c1-2-23-14(18)10-5-7-16(8-6-10)24(21,22)11-3-4-12(15)13(9-11)17(19)20/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDILNXJBYMJGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2405374.png)
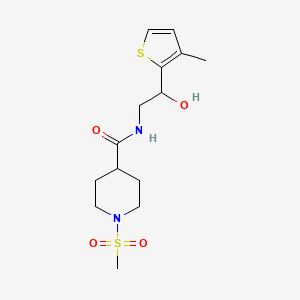
![3-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2405376.png)
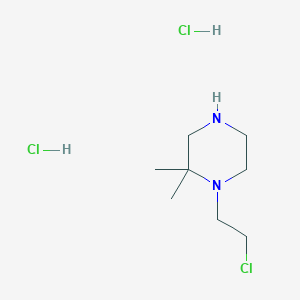
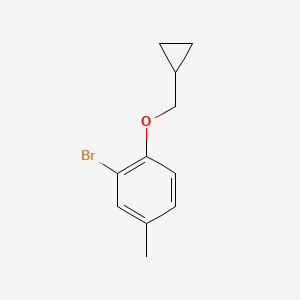
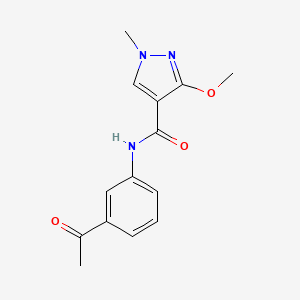
![1-[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-2-(1-methylindazol-5-yl)ethanone;hydrochloride](/img/structure/B2405381.png)

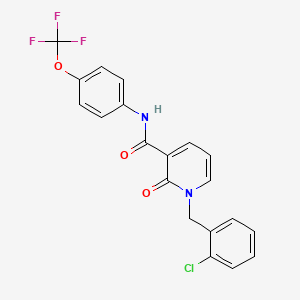
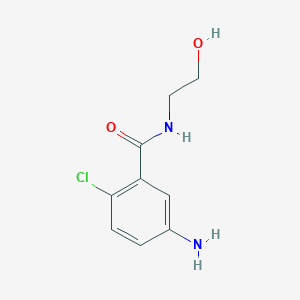
![N-[4-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2405388.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2405390.png)
